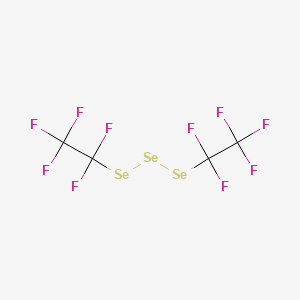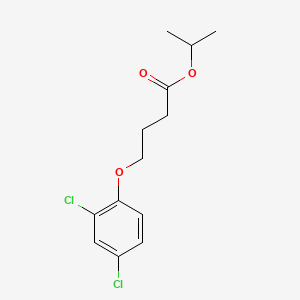![molecular formula C13H11NO B14650573 N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine CAS No. 50773-20-1](/img/structure/B14650573.png)
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a dihydroacenaphthylene moiety, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine typically involves the reaction of 1,2-dihydroacenaphthylene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding nitroso compounds, while reduction can produce amines .
Applications De Recherche Scientifique
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a potential therapeutic agent. In medicine, it is investigated for its potential use in drug development, particularly in targeting specific molecular pathways .
Mécanisme D'action
The mechanism of action of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine include other hydroxylamine derivatives and dihydroacenaphthylene-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness: The uniqueness of this compound lies in its specific combination of the dihydroacenaphthylene moiety and the hydroxylamine group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
50773-20-1 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8,15H,4-5H2 |
Clé InChI |
FNXCOYPVDAOOHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
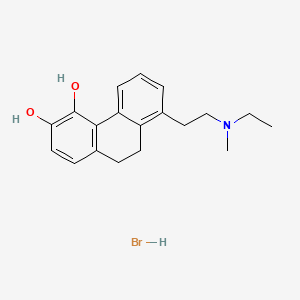
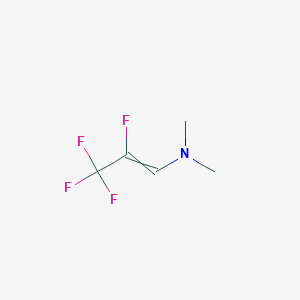
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
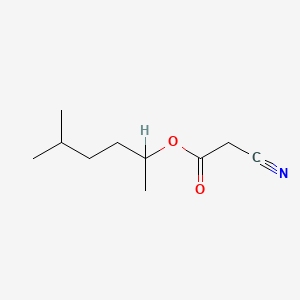
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

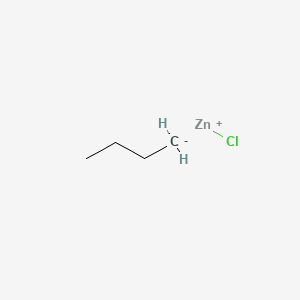
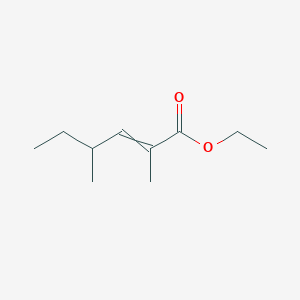
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
